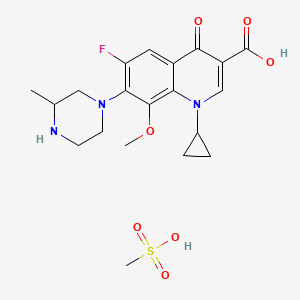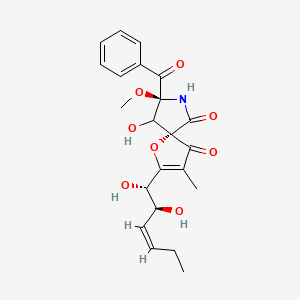
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid is a UDP-amino sugar having N-acetyl-2-amino-2-deoxy-D-glucuronic acid as the sugar component. It derives from a D-glucuronic acid. It is a conjugate acid of an UDP-N-acetyl-2-amino-2-deoxy-D-glucuronate and an UDP-2-acetamido-2-deoxy-D-glucuronate(3-).
Scientific Research Applications
Enzymatic Roles and Detoxification
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid plays a significant role in the functioning of UDP-glycosyltransferases (UGTs). These enzymes are essential in the detoxification system of various organisms, including humans, insects, and plants. UGTs are involved in conjugating lipophilic endobiotics and xenobiotics, such as hormones, drugs, and phytoalexins, with glucuronic acid in vertebrates, and mainly with glucose in invertebrates and plants. This process is crucial for the detoxification and elimination of lipophilic compounds from the body, thereby playing a significant role in maintaining chemical balance and preventing toxic accumulation (Bock, 2016).
Structural and Functional Studies
Structural and functional studies of UGTs have provided insights into their substrate specificities and enzymatic mechanisms. These studies have shown that UGTs, including those utilizing UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid, have specific binding sites for both the sugar donor (UDP-glucuronic acid) and the lipophilic aglycon substrates. Understanding these interactions is crucial for comprehending the broad range of substrates that UGTs can process (Radomińska-Pandya et al., 1999).
Biosynthesis and Function in Pathogenic Bacteria
In pathogenic bacteria, UDP-glucuronic acid, a related compound, is used in the construction of an antiphagocytic capsule critical for virulence. Understanding the biosynthesis and function of these compounds in bacteria like group A streptococci provides insights into bacterial pathogenicity and potential targets for therapeutic intervention (Campbell et al., 1997).
Enzymatic Mechanisms in Bacterial N-acetyltransferases
Studies on bacterial N-acetyltransferases like WlbB, which are involved in the biosynthesis of derivatives of UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid, have shed light on the detailed enzymatic mechanisms of these enzymes. Such insights are crucial for understanding the biosynthesis of rare sugars in pathogenic bacteria and might lead to the development of new antibacterial strategies (Ma et al., 2015).
properties
Product Name |
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid |
|---|---|
Molecular Formula |
C17H25N3O18P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11+,12-,13+,14-,16?/m1/s1 |
InChI Key |
DZOGQXKQLXAPND-ACRSNYEWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




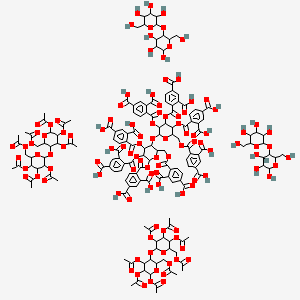
![5-bromo-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B1257587.png)

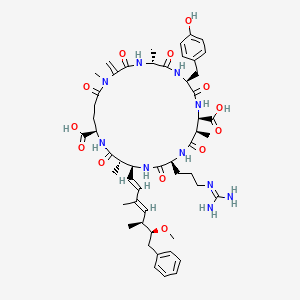

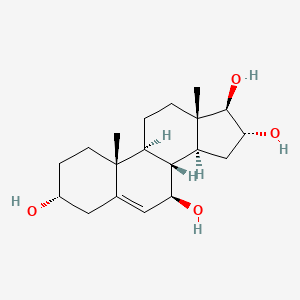
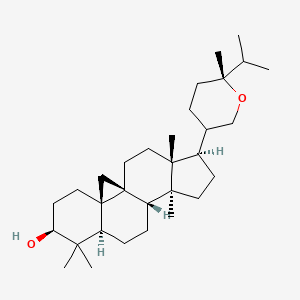
![N-[(E,1S,2R)-2-hydroxy-1-methylol-heptadec-3-enyl]formamide](/img/structure/B1257594.png)
![3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B1257595.png)
